BenchChemオンラインストアへようこそ!

Methyl 4-(3-(benzyloxy)isoxazol-5-yl)piperidine-1-carboxylate

Synthetic intermediate handling Chromatographic purification Physicochemical characterization

Methyl 4-(3-(benzyloxy)isoxazol-5-yl)piperidine-1-carboxylate (CAS 841259-39-0) is a synthetic heterocyclic building block with the molecular formula C₁₇H₂₀N₂O₄ and a molecular weight of 316.35 g/mol. It features a piperidine ring bearing an N-methyl carbamate at the 1-position and a 3-benzyloxy-substituted isoxazole at the 4-position.

Molecular Formula C17H20N2O4
Molecular Weight 316.35 g/mol
CAS No. 841259-39-0
Cat. No. B3287228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(3-(benzyloxy)isoxazol-5-yl)piperidine-1-carboxylate
CAS841259-39-0
Molecular FormulaC17H20N2O4
Molecular Weight316.35 g/mol
Structural Identifiers
SMILESCOC(=O)N1CCC(CC1)C2=CC(=NO2)OCC3=CC=CC=C3
InChIInChI=1S/C17H20N2O4/c1-21-17(20)19-9-7-14(8-10-19)15-11-16(18-23-15)22-12-13-5-3-2-4-6-13/h2-6,11,14H,7-10,12H2,1H3
InChIKeyHLACCEMZZURUDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(3-(benzyloxy)isoxazol-5-yl)piperidine-1-carboxylate (CAS 841259-39-0): Procurement-Relevant Structural and Physicochemical Profile


Methyl 4-(3-(benzyloxy)isoxazol-5-yl)piperidine-1-carboxylate (CAS 841259-39-0) is a synthetic heterocyclic building block with the molecular formula C₁₇H₂₀N₂O₄ and a molecular weight of 316.35 g/mol . It features a piperidine ring bearing an N-methyl carbamate at the 1-position and a 3-benzyloxy-substituted isoxazole at the 4-position . The compound is a crystalline solid at ambient temperature with a reported melting point of 51–53 °C and a predicted density of 1.216 ± 0.06 g/cm³ . It belongs to the broader class of 3-isoxazolol-derived GABAA receptor ligand intermediates and has been cited in the context of potent 4-aryl- and 4-arylalkyl-substituted 3-isoxazolol GABAA antagonist programs [1]. The benzyloxy substituent at the isoxazole 3-position serves as a protecting group for the 3-hydroxyl pharmacophore, making this compound a strategic synthetic intermediate rather than a terminal bioactive agent .

Why In-Class Isoxazole-Piperidine Carboxylates Cannot Substitute Methyl 4-(3-(benzyloxy)isoxazol-5-yl)piperidine-1-carboxylate in Multi-Step Synthesis


Compounds within the isoxazole-piperidine carboxylate class are not freely interchangeable because the specific substitution pattern on the isoxazole ring dictates both the synthetic role and the downstream chemical compatibility of each member. The 3-benzyloxy group in CAS 841259-39-0 is a deliberate protecting-group strategy that is absent in the deprotected 3-hydroxy analog (CAS 439944-71-5) . Replacing the benzyl-protected intermediate with the free 3-hydroxy compound would expose the acidic isoxazolol proton (predicted pKa ~5–7 for the OH form versus –2.30 for the benzyloxy form) , leading to undesired side reactions during subsequent 4-position functionalization steps such as aryl coupling or alkylation [1]. Furthermore, the orthogonal methyl carbamate on the piperidine nitrogen and the benzyl ether on the isoxazole oxygen enable independent deprotection sequences—hydrogenolysis for benzyl removal versus basic hydrolysis for the methyl carbamate—a dual protection regime that close analogs such as benzyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate (CAS 167414-76-8, Cbz/OH protection) cannot replicate [2]. Procurement of the correct protected intermediate ensures synthetic route fidelity, avoids protecting-group mismatch, and prevents costly re-optimization of multi-step reaction sequences.

Quantitative Differentiation Evidence for Methyl 4-(3-(benzyloxy)isoxazol-5-yl)piperidine-1-carboxylate (CAS 841259-39-0) vs. Closest Analogs


Molecular Weight Differential and Its Impact on Chromatographic Retention and Crystallinity vs. 3-Hydroxy Analog (CAS 439944-71-5)

The target compound (CAS 841259-39-0) has a molecular weight of 316.35 g/mol (C₁₇H₂₀N₂O₄), which is 90.12 Da heavier than its direct deprotected analog Methyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate (CAS 439944-71-5, MW 226.23 g/mol, C₁₀H₁₄N₂O₄) . This 39.8% increase in molecular mass is attributable to the benzyl protecting group (C₇H₇, nominal mass 91 Da) at the isoxazole 3-position. The target compound is a crystalline solid with a defined melting point of 51–53 °C, whereas the 3-hydroxy analog lacks a published discrete melting point in accessible technical datasheets . The benzyloxy modification eliminates the hydrogen-bond donor capacity of the 3-OH group (reducing HBD count from 1 to 0), which alters both reversed-phase HPLC retention (predicted increase in logP of approximately 2.2–2.8 units) and normal-phase chromatographic behavior during purification .

Synthetic intermediate handling Chromatographic purification Physicochemical characterization

Orthogonal Protecting Group Architecture: Methyl Carbamate vs. Alternative N-Protection Strategies in Piperidine-Isoxazole Intermediates

CAS 841259-39-0 features an orthogonal dual-protection design: a methyl carbamate (CO₂Me) on the piperidine nitrogen and a benzyl ether (OCH₂Ph) on the isoxazole 3-position . This contrasts with the closely related intermediate benzyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate (CAS 167414-76-8), which employs a benzyloxycarbonyl (Cbz) protecting group on the piperidine nitrogen while leaving the isoxazole 3-OH unprotected [1]. In the target compound, the methyl carbamate can be selectively cleaved under basic conditions (e.g., KOH/MeOH/H₂O) without affecting the benzyl ether, while the benzyl group can be removed via catalytic hydrogenolysis (H₂, Pd/C) without disturbing the methyl carbamate [2]. The Cbz/OH analog (CAS 167414-76-8) lacks this orthogonality because both the Cbz and benzyl-type protecting groups would be removed simultaneously under hydrogenolysis conditions, forfeiting the ability to sequentially deprotect and functionalize the piperidine nitrogen and the isoxazole 3-OH in a controlled manner [3].

Protecting group orthogonality Multi-step synthesis GABAA ligand intermediates

Ionization State Differential: Predicted pKa of Benzyloxy vs. Hydroxy Isoxazole and Implications for Reaction Compatibility

The target compound (CAS 841259-39-0) has a predicted pKa of –2.30 ± 0.40 (protonation of the isoxazole nitrogen or the carbamate carbonyl) , indicating that it remains fully neutral and non-ionizable under all common synthetic pH conditions (pH 0–14). In contrast, the deprotected 3-hydroxy analog (CAS 439944-71-5) possesses an acidic isoxazolol proton with an expected pKa in the range of 5–7 (based on the known pKa of the parent heterocycle 3-isoxazolol, approximately 5.9) [1]. This means that at pH values above ~6, the 3-hydroxy analog exists partially or fully as the deprotonated oxoanion, which can act as a nucleophile in undesired side reactions (e.g., O-alkylation, acylation) during subsequent synthetic steps [2]. The benzyl-protected compound lacks this nucleophilic site entirely, providing chemoselectivity during transformations such as metal-catalyzed cross-coupling at the isoxazole 4-position, enolate alkylations, or reductive aminations where a free 3-OH would compete [3].

Acid-base chemistry Reaction compatibility Synthetic robustness

Commercial Purity Benchmark: ≥98% HPLC Specification Enabling Direct Use Without Re-Purification

Multiple independent vendors (MolCore, Leyan, ChemicalBook-listed suppliers) offer CAS 841259-39-0 at a certified purity of ≥98% as determined by HPLC . The ChemicalBook entry further specifies 98% HPLC purity with packaging options up to 5 kg, and notes that the product is supplied under ISO-certified quality systems . In comparison, the 4-phenyl-substituted analog CAS 841259-89-0 (Methyl 4-(4-phenyl-3-(benzyloxy)isoxazol-5-yl)piperidine-1-carboxylate, MW 392.46) is listed by fewer suppliers and with less transparent purity documentation in accessible catalogs . The 98% HPLC specification for the target compound provides procurement teams with a verifiable, instrument-based purity metric rather than a less rigorous 'NLT' (not less than) claim, facilitating direct use in the next synthetic step without mandatory re-purification and reducing the procurement risk of receiving material requiring additional chromatography .

Quality assurance Procurement specification Intermediate purity

Documented Role as a Key Intermediate in GABAA Antagonist Programs: Publication Linkage vs. Uncharacterized Analogs

CAS 841259-39-0 is explicitly indexed by LookChem as a compound associated with the Frølund et al. (2005) Journal of Medicinal Chemistry publication describing potent 4-aryl- and 4-arylalkyl-substituted 3-isoxazolol GABAA antagonists . This paper reports that introduction of a phenyl ring directly at the 4-position of the 3-isoxazolol ring produces a 41-fold increase in GABAA receptor binding affinity relative to the parent compound 4-PIOL (Ki of 4-PIOL ≈ 9.1 μM, with 4-phenyl derivatives achieving Ki values in the low nanomolar range) [1]. The benzyl-protected intermediate CAS 841259-39-0 serves as the precursor that, after 4-position functionalization and subsequent benzyl deprotection, yields the active 3-isoxazolol pharmacophore [2]. In contrast, many other piperidine-isoxazole carboxylates listed in vendor catalogs (e.g., CAS 1086375-72-5, tert-butyl 4-{4-[3-(ethoxycarbonyl)isoxazol-5-yl]-1,3-thiazol-2-yl}piperidine-1-carboxylate) lack a peer-reviewed publication pedigree linking them to a defined pharmacological program, making their intended synthetic utility less transparent to the procurement scientist .

GABAA receptor pharmacology Medicinal chemistry Synthetic intermediate validation

Predicted Lipophilicity Differential and Its Impact on Solvent Partitioning During Workup vs. 3-Hydroxy Analog

The benzyloxy substituent in CAS 841259-39-0 contributes a substantial increase in calculated lipophilicity compared to the 3-hydroxy analog (CAS 439944-71-5). Using the SMILES structure O=C(N1CCC(C2=CC(OCC3=CC=CC=C3)=NO2)CC1)OC , the predicted logP (XLogP3 or ACD/LogP) for the target compound is estimated at approximately 2.5–3.0, versus approximately 0.3–0.8 for the 3-hydroxy analog . This ΔlogP of ~1.7–2.7 log units translates to a 50- to 500-fold difference in octanol/water partition coefficient, meaning that the target compound partitions efficiently into organic solvents (EtOAc, DCM) during aqueous workup, while the 3-hydroxy analog distributes significantly into the aqueous phase at neutral pH, especially if partially ionized . For multi-gram synthesis, this differential directly impacts extraction efficiency and product recovery: the benzyl-protected intermediate can be recovered in >95% yield from a single organic extraction, whereas the 3-hydroxy analog may require multiple extractions or continuous extraction protocols to achieve comparable recovery [1].

Lipophilicity Extraction efficiency Process chemistry

Validated Procurement and Research Application Scenarios for Methyl 4-(3-(benzyloxy)isoxazol-5-yl)piperidine-1-carboxylate (CAS 841259-39-0)


Synthesis of 4-Aryl-Substituted 3-Isoxazolol GABAA Receptor Antagonists via Regioselective Cross-Coupling

CAS 841259-39-0 is the recommended protected intermediate for constructing 4-aryl-5-(4-piperidyl)-3-isoxazolol GABAA antagonists as described by Frølund et al. [1]. After directed metalation or halogenation at the isoxazole 4-position, Suzuki-Miyaura or Negishi cross-coupling introduces aryl substituents that confer nanomolar GABAA receptor affinity (reported Ki values of 9–70 nM for meta-phenyl and para-phenoxy derivatives) [2]. The benzyl protecting group prevents O-arylation at the 3-position and suppresses the acidic 3-OH proton that would otherwise quench organometallic intermediates. Subsequent hydrogenolytic debenzylation (H₂, Pd/C) cleanly reveals the 3-isoxazolol pharmacophore. Procurement of the benzyl-protected precursor avoids the need for a separate protection step, which when performed in-house on the 3-hydroxy analog typically proceeds in 70–85% yield and requires chromatographic purification [3].

Sequential Piperidine Nitrogen Functionalization via Orthogonal Methyl Carbamate Cleavage

The methyl carbamate on the piperidine nitrogen of CAS 841259-39-0 can be selectively hydrolyzed under basic conditions (e.g., KOH in MeOH/H₂O, reflux) to liberate the free piperidine while leaving the benzyl ether intact [1]. This enables subsequent N-functionalization—such as reductive amination, sulfonylation, or amide coupling—to diversify the piperidine substituent independently of the isoxazole protection state. This orthogonal strategy is documented in the synthesis of 4-PIOL and 4-PHP photoaffinity probes, where sequential deprotection and functionalization of the piperidine nitrogen was essential for installing photoreactive groups without compromising the isoxazole moiety [2]. The alternative intermediate benzyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate (CAS 167414-76-8) cannot support this sequence because both the Cbz group and any benzyl-type protecting group are cleaved under the same hydrogenolysis conditions [3].

Multi-Gram Scale Process Development Requiring Crystalline, High-Purity Intermediates with Defined Melting Point

For process chemistry groups scaling the synthesis of 3-isoxazolol-based candidates, CAS 841259-39-0 offers a crystalline solid form with a defined melting point of 51–53 °C, which enables purity verification by melting point determination as a complementary QC method to HPLC [1]. The compound's predicted density of 1.216 g/cm³ and boiling point of 478.2 °C indicate low volatility and safe handling at ambient conditions [2]. The ≥98% HPLC purity specification from ISO-certified suppliers supports direct use in GMP-like intermediate production without additional purification, a significant advantage over the 3-hydroxy analog (CAS 439944-71-5), which may exhibit hygroscopicity and is offered at ±98% purity with less rigorous analytical documentation from some vendors [3]. Procurement at scales up to 5 kg is documented, supporting pilot-plant campaigns .

Building Block for Focused Compound Libraries Targeting GABAA Receptor Subtypes

Medicinal chemistry groups constructing focused libraries of GABAA receptor modulators can use CAS 841259-39-0 as a common late-stage intermediate for parallel derivatization [1]. The benzyl-protected scaffold allows divergent synthesis: the isoxazole 4-position can be elaborated via C–H activation or halogen-metal exchange to introduce diverse aryl, heteroaryl, or alkyl substituents, while the piperidine nitrogen can be independently modified after methyl carbamate cleavage [2]. The validated SAR from the Frølund series demonstrates that 4-position substituent identity (phenyl, naphthyl, bromoaryl) modulates GABAA receptor affinity over a >900-fold range (Ki = 10–9100 nM), providing a quantitative framework for library design [3]. Using the pre-protected intermediate rather than the 3-hydroxy analog eliminates a protection step per library member, reducing the synthetic sequence by one step and improving overall library production efficiency by approximately 15–25% in linear sequences .

Quote Request

Request a Quote for Methyl 4-(3-(benzyloxy)isoxazol-5-yl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.